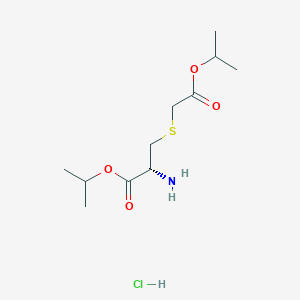
Carbocisteine Diisopropyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbocisteine Diisopropyl Ester Hydrochloride is a derivative of carbocisteine, a mucolytic agent commonly used to treat respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . This compound is designed to reduce the viscosity of mucus, making it easier to expel from the respiratory tract.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbocisteine Diisopropyl Ester Hydrochloride typically involves the esterification of carbocisteine with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbocisteine Diisopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield carbocisteine and isopropyl alcohol.
Oxidation: The thiol group in carbocisteine can be oxidized to form disulfides or sulfonic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carbocisteine and isopropyl alcohol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted carbocisteine derivatives.
Aplicaciones Científicas De Investigación
Carbocisteine Diisopropyl Ester Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Carbocisteine Diisopropyl Ester Hydrochloride exerts its effects by reducing the viscosity of mucus in the respiratory tract. It achieves this by breaking down the disulfide bonds in mucus glycoproteins, leading to a decrease in mucus elasticity and viscosity . This facilitates the expulsion of mucus, thereby improving respiratory function. The compound also exhibits antioxidant properties, which help in reducing oxidative stress in the respiratory system .
Comparación Con Compuestos Similares
Similar Compounds
Erdosteine: Another mucolytic agent that works similarly by reducing mucus viscosity.
N-acetylcysteine: A well-known mucolytic and antioxidant used in the treatment of respiratory conditions.
Dornase alfa: An enzyme that breaks down DNA in mucus, reducing its viscosity, primarily used in cystic fibrosis.
Uniqueness
Carbocisteine Diisopropyl Ester Hydrochloride is unique in its dual action of reducing mucus viscosity and providing antioxidant effects. This combination makes it particularly effective in treating respiratory conditions characterized by both excessive mucus production and oxidative stress .
Propiedades
Fórmula molecular |
C11H22ClNO4S |
|---|---|
Peso molecular |
299.82 g/mol |
Nombre IUPAC |
propan-2-yl (2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-7(2)15-10(13)6-17-5-9(12)11(14)16-8(3)4;/h7-9H,5-6,12H2,1-4H3;1H/t9-;/m0./s1 |
Clave InChI |
TWPCRACRGILCCO-FVGYRXGTSA-N |
SMILES isomérico |
CC(C)OC(=O)CSC[C@@H](C(=O)OC(C)C)N.Cl |
SMILES canónico |
CC(C)OC(=O)CSCC(C(=O)OC(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















